molecular formula C6HF3O2 B13413148 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione CAS No. 769-38-0

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione

Cat. No.: B13413148
CAS No.: 769-38-0
M. Wt: 162.07 g/mol
InChI Key: XZUKPUPEYNAPPU-UHFFFAOYSA-N
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Description

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is a fluorinated derivative of the cyclohexadienedione scaffold, characterized by three fluorine atoms at positions 2, 3, and 5 on the aromatic ring.

Properties

CAS No.

769-38-0

Molecular Formula

C6HF3O2

Molecular Weight

162.07 g/mol

IUPAC Name

2,3,5-trifluorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6HF3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H

InChI Key

XZUKPUPEYNAPPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione typically involves the fluorination of cyclohexa-2,5-diene-1,4-dione. One common method is the reaction of cyclohexa-2,5-diene-1,4-dione with fluorine gas in the presence of a catalyst such as hydrogen fluoride. The reaction is usually carried out at high temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorine gas and maintain the required reaction conditions. Safety measures are crucial due to the toxicity and reactivity of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Scientific Research Applications

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and forming reactive intermediates. These intermediates can further react with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the cyclohexadienedione core significantly influence solubility, redox behavior, and biological activity. Below is a comparative table of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione 2-F, 3-F, 5-F 214.09* High electrophilicity, redox-active N/A (Inferred)
5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione 2-CH₃, 3-CH₃, 5-Br 257.07 Electrochemical sensor applications
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) 6-OCH₃, 2-C₁₂H₂₅ 364.50 Antioxidant, diabetic nephropathy therapy
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione 2-tBu, 6-tBu 276.37 MYB gene suppression, drought tolerance
5-Methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione 5-OCH₃, 2-SCH₃, 3-SCH₃ 274.38 Antibacterial (tuberculosis)
2-Methoxycyclohexa-2,5-diene-1,4-dione 2-OCH₃ 154.12 Basic quinone structure, redox studies

*Calculated using standard atomic weights.

Structural and Electronic Effects

  • Steric Effects : Bulky substituents (e.g., tert-butyl, dodecyl) hinder molecular packing and protein interactions, whereas smaller groups like fluorine minimize steric hindrance .
  • Hydrogen Bonding: Methoxy and amino groups participate in hydrogen bonding (e.g., in 2-hydroxy-5-methoxy-3-methyl- derivatives), influencing solubility and biological activity . Fluorine’s weak H-bond acceptor capacity may limit such interactions.

Biological Activity

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione (CAS No. 769-38-0) is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C6HF3O2
Molecular Weight: 162.066 g/mol
IUPAC Name: this compound
Synonyms: 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trifluoro-

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural characteristics allow it to participate in electron transfer processes and act as a reactive electrophile. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Antioxidant Properties: The compound has shown potential as an antioxidant agent. It may scavenge free radicals and reduce oxidative stress in cellular systems.
  • Enzyme Inhibition: In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered cellular functions and could be leveraged for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy:
    A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound's mode of action was linked to membrane disruption and metabolic interference.
  • Antioxidant Activity:
    In a cellular model of oxidative stress induced by hydrogen peroxide (H₂O₂), treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability. These findings suggest its potential role as a protective agent against oxidative damage.
  • Enzyme Inhibition:
    Research focused on the inhibition of the enzyme glutathione S-transferase (GST) by this compound demonstrated a dose-dependent inhibition pattern. This inhibition could have implications for drug metabolism and detoxification processes in the liver.

Comparative Analysis

Property/ActivityThis compoundOther Similar Compounds
Antimicrobial ActivityEffective against E. coli and S. aureusLess effective
Antioxidant PropertiesReduces ROS levelsVaries by compound
Enzyme InhibitionInhibits GSTDifferent targets

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